molecular formula C15H24O B13765053 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal CAS No. 71850-78-7

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal

Cat. No.: B13765053
CAS No.: 71850-78-7
M. Wt: 220.35 g/mol
InChI Key: CQCCAGSSRPAZNY-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with multiple methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation of 2,6,6-trimethyl-1-cyclohexen-1-one with 2,3-dimethylbutanal under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and minimize the formation of by-products. The final product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenoic acid.

    Reduction: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenol: The reduced form of the compound with an alcohol group instead of an aldehyde.

    2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenoic acid: The oxidized form with a carboxylic acid group.

    2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butene: A related compound lacking the aldehyde functional group.

Uniqueness

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

71850-78-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2,3-dimethyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal

InChI

InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h10H,6-9H2,1-5H3/b13-12+

InChI Key

CQCCAGSSRPAZNY-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)C/C(=C(\C)/C=O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC(=C(C)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.